molecular formula C5H2ClFN4 B161030 6-Chloro-2-fluoropurine CAS No. 1651-29-2

6-Chloro-2-fluoropurine

Cat. No. B161030
Key on ui cas rn: 1651-29-2
M. Wt: 172.55 g/mol
InChI Key: UNRIYCIDCQDGQE-UHFFFAOYSA-N
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Patent
US09334481B2

Procedure details

2-(4-Morpholinoanilino)-6-cyclohexylamino-purine (i.e., reversine or Compound A) was synthesized using the methods similar to those previously described in Ding et al., J. Am. Chem. Soc. 124:1594 (2002). To a solution of 2-fluoro-6-chloropurine (87 mg, 0.5 mmol) in n-butanol (5 mL) was added cyclohexylamine (58 μL, 0.5 mmol) and diisopropylethylamine (100 μL, 0.6 mmol). The mixture was heated to 80° C. with vigorous stirring for 12 hours. The solvent was then removed under reduced pressure and the crude was used directly in the next step reaction without further purification. The crude 2-fluoro-6-cyclohexylamino-purine (0.5 mmol) was dissolved in ethanol (1 mL), followed by addition of 4-morpholinoaniline (178 mg, 1.0 mmol). The mixture was heated to 75° C. in a sealed tube with vigorous stirring for 24 hours. The solvent was then removed under reduced pressure and the crude material was directly purified by flash chromatography to afford 2-(4-morpholinoanilino)-6-cyclohexylamino-purine as a pale white solid (130 mg, overall 67% yield). 1H NMR (500 MHz, DMSO-d6) δ 1.14-1.24 (m, 1H), 1.26-1.39 (m, 4H), 1.59-1.67 (m, 1H), 1.73-1.81 (m, 2H), 1.94-1.99 (m, 2H), 3.07 (dd, J=4.8, 4.7 Hz, 4H), 3.74 (dd, J=4.8, 4.7 Hz, 4H), 3.90-4.06 (m, 2H), 6.93 (d, J=9.1 Hz, 2H), 7.51 (d, J=8.8 Hz, 2H), 8.31 (s, 1H), 8.38 (br. s, 1H), 9.68 (br. s, 1H); 13C NMR (125 MHz, CD3OD) δ 26.1, 26.5, 33.4, 40.4, 52.1, 67.4, 116.5, 118.6, 124.9, 133.2, 141.8, 147.9, 148.6, 152.9, 153.3; MALDI-FTMS for C21H28N7O (MH+): calcd 394.2350. found 394.2341.
Quantity
87 mg
Type
reactant
Reaction Step One
Quantity
58 μL
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
178 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1N=C2C(NC=N2)=C(Cl)N=1.C1(N)CCCCC1.C(N(C(C)C)CC)(C)C.F[C:29]1[N:37]=[C:36]2[C:32]([NH:33][CH:34]=[N:35]2)=[C:31]([NH:38][CH:39]2[CH2:44][CH2:43][CH2:42][CH2:41][CH2:40]2)[N:30]=1.[O:45]1[CH2:50][CH2:49][N:48]([C:51]2[CH:57]=[CH:56][C:54]([NH2:55])=[CH:53][CH:52]=2)[CH2:47][CH2:46]1>C(O)CCC.C(O)C>[O:45]1[CH2:46][CH2:47][N:48]([C:51]2[CH:57]=[CH:56][C:54]([NH:55][C:29]3[N:37]=[C:36]4[C:32]([NH:33][CH:34]=[N:35]4)=[C:31]([NH:38][CH:39]4[CH2:44][CH2:43][CH2:42][CH2:41][CH2:40]4)[N:30]=3)=[CH:53][CH:52]=2)[CH2:49][CH2:50]1

Inputs

Step One
Name
Quantity
87 mg
Type
reactant
Smiles
FC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
58 μL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
100 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
FC1=NC(=C2NC=NC2=N1)NC1CCCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
178 mg
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(N)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(4-Morpholinoanilino)-6-cyclohexylamino-purine (i.e., reversine or Compound A) was synthesized
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude was used directly in the next step reaction without further purification
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 75° C. in a sealed tube
STIRRING
Type
STIRRING
Details
with vigorous stirring for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was directly purified by flash chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O1CCN(CC1)C1=CC=C(NC2=NC(=C3NC=NC3=N2)NC2CCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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